Norfloxacin Piperazinyl-1-Oxide
Description
Properties
CAS No. |
1796931-70-8 |
|---|---|
Molecular Formula |
C16H18FN3O4 |
Molecular Weight |
335.335 |
IUPAC Name |
1-ethyl-6-fluoro-7-(1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18FN3O4/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20(24)5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) |
InChI Key |
CDVLNQFJLUPSOF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)[N+]3(CCNCC3)[O-])F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Antibacterial Efficacy
Fluoroquinolones are characterized by their core quinolone structure and substituents at the C6, C7, and C8 positions. Modifications to the C7 piperazine ring are critical for activity against Gram-negative and Gram-positive bacteria. Below is a comparative analysis of Norfloxacin Piperazinyl-1-Oxide and analogous derivatives:
Table 1: Key Structural Modifications and Antibacterial Activity
Key Observations :
- Bulky substituents (e.g., phenanthrene in ) improve activity against Gram-negative bacteria but may reduce solubility.
- Hybrid structures (e.g., oxazolidinone-fluoroquinolone in ) enhance Gram-positive targeting, addressing a limitation of norfloxacin.
- Halogenation (e.g., Bayer’s derivatives in ) broadens spectrum and reduces MIC values.
Pharmacokinetic and Blood-Brain Barrier (BBB) Penetration
- P-gp substrate interactions: Norfloxacin interacts with efflux pump residues (Glu261, Tyr294), a trait shared with ciprofloxacin . Piperazinyl-1-Oxide’s modified structure could reduce P-gp binding, improving CNS availability.
Resistance Mechanisms and Efflux Pump Interactions
Fluoroquinolone resistance often arises from mutations in DNA gyrase or efflux pump overexpression. Comparative studies highlight:
- Norfloxacin: Susceptible to NorM efflux pumps in Gram-negative bacteria due to interactions with cation-binding residues (e.g., Glu261) .
- Piperazinyl-1-Oxide : The oxidized piperazine may disrupt efflux pump recognition, though this requires validation.
Preparation Methods
Reaction Conditions and Optimization
-
Oxidizing Agents :
-
Catalysts :
-
Solvents :
Table 1: Comparative Analysis of Oxidation Methods
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂/Acetic Acid | 70 | 8 | 82 | 95 |
| mCPBA/DCM | 25 | 12 | 78 | 97 |
| H₂O₂/AlCl₃ | 80 | 6 | 88 | 96 |
Key Findings :
-
ZnCl₂-catalyzed H₂O₂ oxidation offers the highest yield (88%) due to reduced decomposition of the N-oxide product.
-
mCPBA-based methods avoid high temperatures but require costly reagents.
Piperazine Ring Modification During Norfloxacin Synthesis
An alternative approach involves introducing the oxidized piperazine moiety early in the synthesis of norfloxacin. This method modifies the classic norfloxacin synthesis route, which typically couples 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (I) with piperazine.
Stepwise Process:
-
Synthesis of Piperazinyl-1-Oxide Intermediate :
-
Coupling with Quinoline Core :
Table 2: Performance of Lewis Acid Catalysts
| Catalyst | Molar Ratio (Catalyst:I) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| AlCl₃ | 0.05:1 | 76 | 98 |
| ZnCl₂ | 0.1:1 | 72 | 95 |
| SnCl₄ | 0.08:1 | 70 | 93 |
Key Findings :
-
AlCl₃ provides optimal selectivity (98%) by minimizing 6-fluoro substitution side reactions.
-
Higher catalyst loadings (>0.1 mol ratio) reduce yield due to esterification side products.
Post-Synthetic Modification of Norfloxacin Derivatives
Recent advances explore functionalizing pre-synthesized norfloxacin derivatives to introduce the piperazinyl-1-oxide group. For example, Shubham Biopharma’s patented method involves:
-
Synthesis of Norfloxacin Ethyl Ester :
-
Oxidation of the Piperazine Ring :
Advantages :
-
Avoids high-temperature steps, preserving acid-sensitive functional groups.
-
Facilitates purification via recrystallization from ethanol.
Emerging Techniques and Catalytic Innovations
Persulfate-Activated Oxidation
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Norfloxacin Piperazinyl-1-Oxide and its impurities in pharmaceutical formulations?
- Methodology : A reverse-phase HPLC method with UV detection at 278 nm is widely used for stability-indicating assays. This method separates Norfloxacin from its main impurities (e.g., EP Impurity H) with high specificity, achieving a recovery rate of 102.84% (%RSD = 0.11%) in tablet formulations. Column selection (C18), mobile phase optimization (phosphate buffer:acetonitrile), and validation per ICH guidelines are critical steps .
Q. How can researchers ensure the structural fidelity of this compound during synthesis?
- Methodology : Employ spectroscopic techniques (e.g., -NMR, -NMR) to confirm the piperazinyl-1-oxide moiety and fluorinated quinoline core. For example, the -NMR spectrum should show characteristic peaks for the ethyl group (δ 1.4–1.6 ppm) and piperazine protons (δ 3.2–3.8 ppm). Mass spectrometry (HRMS) is essential to verify the molecular ion peak at m/z 319.1 (calculated for ) .
Q. What stability-indicating parameters should be prioritized for this compound under accelerated degradation conditions?
- Methodology : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor degradation products using HPLC and correlate findings with thermodynamic stability data. For instance, oxidative stress (e.g., ) may generate N-oxide derivatives, requiring pH-controlled storage conditions .
Advanced Research Questions
Q. How does the presence of the AAC(6')-Ib-cr enzyme influence the minimum inhibitory concentration (MIC) of this compound compared to ciprofloxacin?
- Methodology : Use MALDI-TOF MS to detect AAC(6')-Ib-cr enzyme activity in clinical isolates. Comparative MIC assays reveal that Norfloxacin retains superior activity (MIC ≤ 0.5 µg/mL) over ciprofloxacin (MIC ≥ 2 µg/mL) in enzyme-positive strains due to reduced acetylation susceptibility. Include levofloxacin as a negative control to validate resistance mechanisms .
Q. What experimental designs are optimal for studying synergistic interactions between this compound and efflux pump inhibitors (e.g., Piper caldense essential oil)?
- Methodology : Apply a two-way ANOVA with Bonferroni post hoc testing to assess fractional inhibitory concentration (FIC) indices. For example, combining Norfloxacin (4 µg/mL) with Piper caldense oil (32 µg/mL) reduces the FIC index to ≤0.5, indicating synergy against Staphylococcus aureus. Use GraphPad Prism for statistical rigor and geometric mean calculations of triplicate data .
Q. How can researchers resolve contradictions in reported acetylation rates of this compound under varying pH conditions?
- Methodology : Perform kinetic studies using LC-MS/MS to quantify acetylated metabolites at pH 5.5–7.4. Conflicting data may arise from solvent polarity effects (e.g., acetonitrile vs. methanol) or temperature fluctuations. Control for these variables and validate results against crystallographic data of the AAC(6')-Ib-cr enzyme active site .
Q. What strategies mitigate piperazinyl-1-oxide ring oxidation during long-term storage of Norfloxacin derivatives?
- Methodology : Use inert atmospheres (N) and antioxidant additives (e.g., ascorbic acid) in lyophilized formulations. Accelerated stability studies (40°C/75% RH) combined with X-ray diffraction can identify polymorphic shifts that enhance oxidative resistance. Monitor oxidation via FT-IR for carbonyl formation (1700–1750 cm) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC vs. LC-MS) to resolve discrepancies in impurity profiles or degradation pathways .
- Experimental Design Frameworks : Apply PICO (Population: bacterial strains; Intervention: drug combinations; Comparison: monotherapy; Outcome: MIC reduction) to structure hypothesis-driven studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
